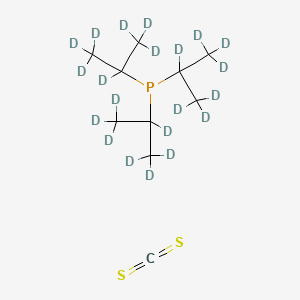
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is a deuterium-labeled compound, specifically a deuterated version of tri-iso-propyl-phosphine carbon disulfide complex. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 typically involves the deuteration of tri-iso-propyl-phosphine followed by its reaction with carbon disulfide. The deuteration process replaces hydrogen atoms with deuterium, which can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterated solvents. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .
化学反应分析
Types of Reactions
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides. Substitution reactions can result in a variety of substituted phosphine derivatives .
科学研究应用
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism, as deuterium substitution can alter the metabolic stability and half-life of pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts, particularly in the field of organophosphorus chemistry
作用机制
The mechanism of action of tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and reactivity, leading to altered pharmacokinetic and metabolic profiles. This can result in changes in the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
相似化合物的比较
Similar Compounds
Tri-iso-propyl-phosphine carbon disulfide complex: The non-deuterated version of the compound.
Tri-iso-propyl-phosphine oxide: An oxidized form of the compound.
Tri-iso-propyl-phosphine hydride: A reduced form of the compound
Uniqueness
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is unique due to its deuterium labeling, which imparts distinct properties compared to its non-deuterated counterparts. The presence of deuterium can enhance the compound’s stability and alter its reactivity, making
属性
分子式 |
C10H21PS2 |
|---|---|
分子量 |
257.5 g/mol |
InChI |
InChI=1S/C9H21P.CS2/c1-7(2)10(8(3)4)9(5)6;2-1-3/h7-9H,1-6H3;/i1D3,2D3,3D3,4D3,5D3,6D3,7D,8D,9D; |
InChI 键 |
ROEXXGIFVMDCOF-QDOBEYKPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])P(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=S)=S |
规范 SMILES |
CC(C)P(C(C)C)C(C)C.C(=S)=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















